2-(3-tert-butylphenyl)prop-2-en-1-ol
Description
Properties
CAS No. |
1799478-07-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.3 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-butylphenyl)prop-2-en-1-ol typically involves the reaction of 3-tert-butylbenzaldehyde with propargyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like ethanol. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-tert-butylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.
Reduction: Formation of 2-(3-tert-butylphenyl)propan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(3-tert-butylphenyl)prop-2-en-1-ol finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-tert-butylphenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of allyl alcohol derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Key Properties
Key Observations:
- Steric Effects : The tert-butyl group in this compound likely reduces solubility in polar solvents compared to smaller substituents (e.g., methoxy or fluoro groups) .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol) enhance electrophilicity, promoting interactions with biological targets like proteasomes .
- Biological Activity : Methoxy-substituted derivatives (e.g., 3-(4-methoxyphenyl)prop-2-en-1-ol) exhibit ERα antagonism, while nitro-substituted analogs show proteasome inhibition, highlighting substituent-dependent target specificity .
Physicochemical Properties
Table 2: Physical Properties of Allyl Alcohol Derivatives
Notes:
Q & A
Q. What are the optimal synthetic routes for 2-(3-tert-butylphenyl)prop-2-en-1-ol, considering yield and purity?
- Methodological Answer : The synthesis typically involves catalytic hydrogenation or condensation reactions. For example, a method analogous to the synthesis of bicyclic cannabinergic ligands () employs sodium borohydride (NaBH₄) in methanol/diethyl ether under inert conditions. Key steps include:
- Catalyst Selection : NaBH₄ for selective reduction of intermediates.
- Purification : Flash column chromatography (0–10% ethyl acetate/hexane) to isolate the product with >90% purity .
- Yield Optimization : Adjusting stoichiometry and reaction time (e.g., 12–24 hours at 0–25°C).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : SHELX software () for precise determination of bond lengths and angles.
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with density-functional theory (DFT)-predicted values ().
- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability using vapor pressure data (Antoine equation parameters in ).
Advanced Research Questions
Q. How do different density-functional methods compare in predicting the thermochemical properties of this compound?
- Methodological Answer : Compare hybrid functionals (e.g., B3LYP) with gradient-corrected methods:
- Recommendation : Use B3LYP for thermochemical properties but validate with experimental TGA/DSC data .
Q. How to resolve contradictions in observed vs. predicted spectral data for this compound?
- Methodological Answer :
- Multi-Technique Validation :
- Variable-Temperature NMR : Detect dynamic effects (e.g., rotamers) causing signal splitting.
- Isotopic Labeling : Use deuterated solvents to isolate solvent-peak interference.
- Computational Validation : Re-optimize DFT geometries with solvent models (PCM or SMD) to match experimental ¹H NMR shifts .
Q. How to optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Ru-phosphine complexes () for selective hydrogenation of intermediates.
- Solvent Effects : Use aprotic solvents (e.g., THF) to reduce side reactions like etherification.
- Kinetic Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and terminate at ~95% conversion .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
